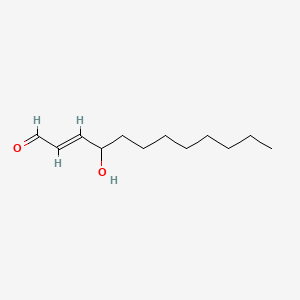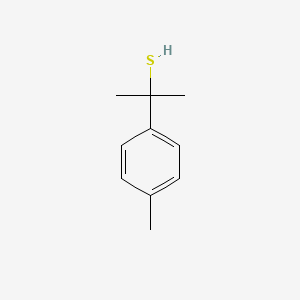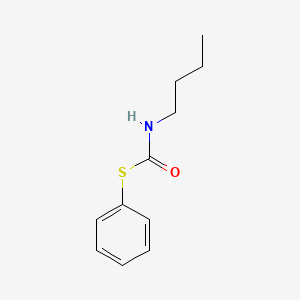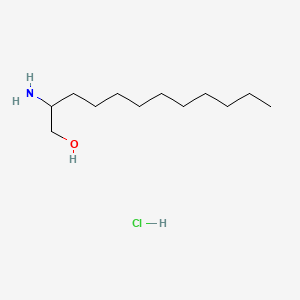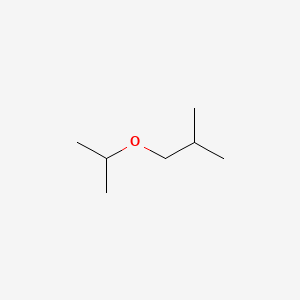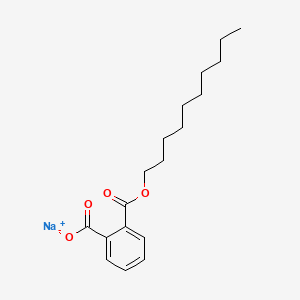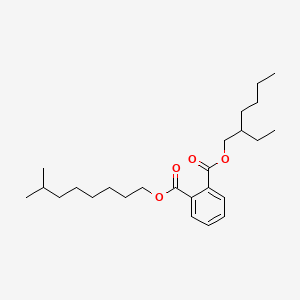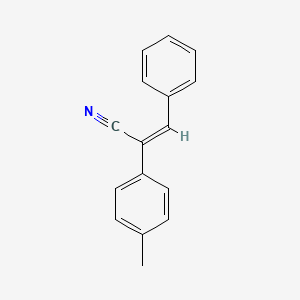
2-(4-Methylphenyl)-3-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-3-phenylacrylonitrile is an organic compound characterized by the presence of a nitrile group attached to an acrylonitrile backbone, with a 4-methylphenyl and a phenyl group as substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-3-phenylacrylonitrile typically involves the reaction of 4-methylbenzaldehyde with benzyl cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde and the nitrile group form a double bond, resulting in the desired acrylonitrile compound.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as piperidine or pyridine can be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methylphenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
2-(4-Methylphenyl)-3-phenylacrylonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The phenyl rings contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylphenyl)-3-phenylpropionitrile
- 2-(4-Methylphenyl)-3-phenylbutyronitrile
- 2-(4-Methylphenyl)-3-phenylpentanenitrile
Uniqueness
2-(4-Methylphenyl)-3-phenylacrylonitrile is unique due to its specific substitution pattern and the presence of both a nitrile group and an acrylonitrile backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
7496-27-7 |
|---|---|
Formule moléculaire |
C16H13N |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(Z)-2-(4-methylphenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H13N/c1-13-7-9-15(10-8-13)16(12-17)11-14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
Clé InChI |
NPFAQCMNIVOGNK-LFIBNONCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C#N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


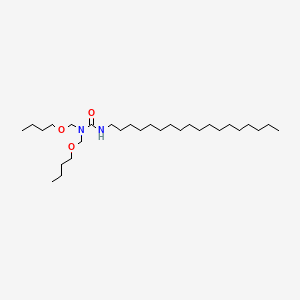
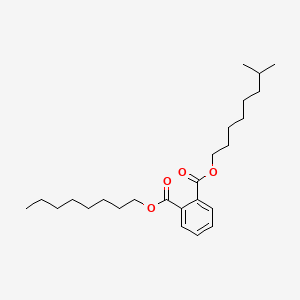

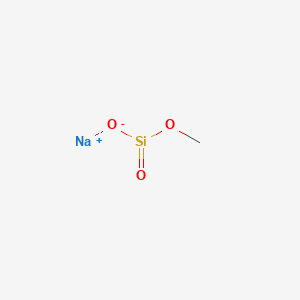

![methyl (19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate](/img/structure/B12654968.png)
